molecular formula C13H14BrNO3S B2885331 5-Bromo-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]furan-2-carboxamide CAS No. 1797182-57-0

5-Bromo-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]furan-2-carboxamide

Cat. No. B2885331
CAS RN: 1797182-57-0
M. Wt: 344.22
InChI Key: RNZHDRKVGCBVGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]furan-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of furan carboxamides and has a molecular weight of 365.32 g/mol.

Scientific Research Applications

Palladium-Catalysed Arylation of Heteroaromatics

Palladium-catalyzed direct arylation using esters as blocking groups at C2 of bromofuran and bromothiophene derivatives facilitates the formation of biheteroaryls in high yields. This method prevents the formation of dimers or oligomers, allowing for efficient synthesis of diarylated furan derivatives, which could be relevant for the synthesis of complex molecules including 5-Bromo-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]furan-2-carboxamide (Fu, Zhao, Bruneau, & Doucet, 2012).

Synthesis of Functionalized Furan-2-carboxamides

The synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives and their evaluation for antibacterial activities against drug-resistant bacteria indicate the pharmaceutical relevance of furan carboxamide derivatives. This suggests that similar compounds, including the target molecule, might possess significant biological activities (Siddiqa et al., 2022).

Antioxidative and Anti-inflammatory Applications

Furan derivatives from the red seaweed Gracilaria opuntia have been found to exhibit antioxidative and anti-inflammatory activities in vitro, suggesting potential therapeutic applications of furan-based compounds in managing inflammation and oxidative stress-related conditions (Makkar & Chakraborty, 2018).

Biobased Polyesters Synthesis

The enzymatic synthesis of biobased polyesters using furan derivatives as building blocks indicates the potential of furan-based compounds in the development of sustainable materials. This approach underscores the relevance of such compounds in green chemistry and material science (Jiang et al., 2014).

properties

IUPAC Name

5-bromo-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3S/c1-8-3-5-11(19-8)10(17-2)7-15-13(16)9-4-6-12(14)18-9/h3-6,10H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZHDRKVGCBVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2=CC=C(O2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.